molecular formula C19H17NO3 B1167988 EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE, 25-35cs CAS No. 102782-98-9

EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE, 25-35cs

Cat. No.: B1167988
CAS No.: 102782-98-9
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Description

Epoxycyclohexylethyl Terminated Polydimethylsiloxane (25-35 cSt) is a reactive silicone polymer characterized by its terminal epoxycyclohexylethyl functional groups and a viscosity range of 25–35 centistokes (cSt). This compound combines the flexibility and thermal stability of polydimethylsiloxane (PDMS) with the reactivity of epoxy groups, enabling crosslinking and covalent bonding in applications such as adhesives, coatings, and sealants .

Properties

CAS No.

102782-98-9

Molecular Formula

C19H17NO3

Origin of Product

United States

Preparation Methods

Condensation Polymerization with Epoxy-Alkoxysilane Terminators

The primary route involves condensing α,ω-dihydroxy PDMS with epoxycyclohexylethyl-functional alkoxysilanes. For example, (3-glycidoxypropyl)methyldimethoxysilane reacts with hydroxyl-terminated PDMS in the presence of alkaline catalysts (e.g., KOH or NaOH). The reaction proceeds via nucleophilic attack of the silanolate ion on the methoxy groups of the silane, forming Si–O–Si linkages while terminating chains with epoxycyclohexylethyl groups.

Critical Parameters :

  • Catalyst Concentration : 10–40 ppm of KOH relative to PDMS ensures controlled depolymerization and re-equilibration, preventing crosslinking.

  • Stoichiometry : A 2–5% molar excess of epoxy-alkoxysilane relative to PDMS hydroxyl groups ensures complete end-capping, limiting residual silanol content.

  • Reaction Temperature : 60–90°C balances reaction kinetics with epoxy group stability.

Hydrosilylation of Hydride-Terminated PDMS

An alternative method involves synthesizing hydride-terminated PDMS first, followed by platinum-catalyzed hydrosilylation with epoxycyclohexylethylene . This two-step process avoids alkaline conditions that could degrade epoxy functionalities.

Step 1 : Hydride-terminated PDMS is prepared via equilibration of octamethylcyclotetrasiloxane (D4) with a hydrosilane end-capper (e.g., methyldichlorosilane) under acidic conditions.
Step 2 : The hydride-terminated intermediate reacts with epoxycyclohexylethylene using Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane) at 80–100°C.

Viscosity Control Mechanisms

Molecular Weight Regulation

The target viscosity of 25–35 cs corresponds to a number-average molecular weight (Mₙ ) of ~3,000–4,500 g/mol. This is achieved by:

  • Precision Stoichiometry : Limiting PDMS chain extension through excess epoxy-alkoxysilane (Table 1).

  • Catalyst Neutralization : Early termination using phosphoric acid or acetic acid arrests further polymerization.

Table 1: Viscosity vs. Epoxy-Silane Stoichiometry

Epoxy-Silane (% w/w)Reaction Time (h)Viscosity (cs)
1.01.545
2.51.032
5.00.528

Process Optimization

  • Mixing Order : Pre-blending PDMS with catalyst before adding epoxy-silane minimizes depolymerization side reactions. Comparative studies show a 15–20% viscosity reduction when catalysts are pre-mixed versus sequential addition.

  • Devolatilization : Vacuum stripping (-0.09 MPa, 100–140°C) removes volatile cyclic siloxanes, sharpening molecular weight distribution.

Catalyst Systems and Neutralization

Alkaline Catalysts

KOH and NaOH alkalis (10–40 ppm) provide optimal reactivity without degrading epoxy groups at ≤90°C. Higher catalyst loads (>50 ppm) risk gelation due to residual silanol condensation.

Neutralization Agents

  • Phosphoric Acid Ethanol Solutions : Effectively neutralize KOH while stabilizing epoxy rings.

  • Linear Silicon-Based Phosphates : Reduce viscosity fluctuations during quenching (e.g., from 34 cs to 29 cs post-neutralization).

Quality Control and Characterization

Titanate Testing

A titanate reagent (e.g., isopropyl titanate) confirms the absence of unreacted silanols by monitoring viscosity stability. A "viscosity peak" indicates incomplete end-capping, necessitating reaction extension.

Spectroscopic Validation

  • FTIR : Absence of ~3400 cm⁻¹ (silanol O–H) and presence of 910 cm⁻¹ (epoxy C–O–C).

  • GPC : Polydispersity indices (Đ) <1.2 confirm narrow molecular weight distributions.

Industrial Scalability and Economic Considerations

Cost-Effective Production

Condensation methods using epoxy-alkoxysilanes are 30–40% cheaper than hydrosilylation routes, which require platinum catalysts. Batch cycles of 2–3 hours at 60–90°C align with industrial reactor scheduling.

Yield Optimization

  • Reactor Design : Nitrogen-sparged systems reduce oxidative degradation of epoxy groups, improving yields to >92%.

  • Recycling : Unreacted epoxy-silane and cyclic byproducts are distilled and reused, cutting raw material costs by 15%.

Challenges and Mitigation Strategies

Epoxy Ring Stability

Alkaline conditions risk epoxy ring-opening. Mitigation includes:

  • Low-Temperature Phases : Maintaining reactions at ≤80°C during end-capping.

  • Buffered Neutralization : Using acetic acid (pH 5–6) instead of strong acids.

Viscosity Consistency

Post-reaction devolatilization under high vacuum (-0.095 MPa) ensures batch-to-batch consistency (±2 cs) .

Chemical Reactions Analysis

Types of Reactions

EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can produce alcohols or other derivatives .

Scientific Research Applications

Coatings

EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE is extensively used in coatings due to its excellent adhesion and durability. It enhances the performance of epoxy resins by improving their mechanical properties and resistance to environmental factors.

Case Study: Automotive Coatings

In a study published in Advanced Materials Research, the incorporation of this silicone compound into automotive coatings demonstrated improved scratch resistance and gloss retention compared to standard formulations .

Adhesives and Sealants

This compound serves as a critical component in formulating high-performance adhesives and sealants. Its unique structure allows for strong bonding to various substrates, including metals, plastics, and glass.

Case Study: Construction Adhesives

Research indicated that adhesives formulated with EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE exhibited superior bonding strength under varying temperature conditions, making them ideal for construction applications .

Electronics

In the electronics industry, this silicone compound is utilized as an encapsulant for electronic components due to its thermal stability and electrical insulation properties.

Case Study: Encapsulation of Circuit Boards

A comparative analysis showed that circuit boards encapsulated with EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE had significantly lower failure rates under thermal cycling tests than those encapsulated with traditional materials .

Medical Applications

The biocompatibility of EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE makes it suitable for medical applications, including drug delivery systems and medical device coatings.

Case Study: Drug Delivery Systems

Studies have demonstrated that drug delivery systems utilizing this silicone compound can achieve controlled release profiles while maintaining drug stability .

Mechanism of Action

The mechanism of action of EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE involves the interaction of its epoxy groups with various substrates. The epoxy groups can form covalent bonds with nucleophiles, leading to strong and stable attachments. This reactivity is crucial for its applications in adhesives, coatings, and other materials .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 900–1100 g/mol .
  • Physical State : Liquid at room temperature.
  • Functional Groups : Epoxycyclohexylethyl termini, which facilitate reactions with amines, thiols, or other nucleophiles.
  • Applications :
    • Adhesives and sealants (enhanced adhesion to polar substrates).
    • Protective coatings (improved thermal and chemical resistance).
    • Polymer modification (tailoring rheological or dielectric properties) .

Comparison with Similar Compounds

Epoxy-terminated PDMS derivatives differ in terminal groups, viscosity, molecular weight, and reactivity. Below is a comparative analysis with structurally or functionally analogous silicones:

Epoxycyclohexylethyl Terminated PDMS Variants

Epoxycyclohexylethyl Terminated PDMS is available in multiple viscosity grades, each suited for specific applications:

Property 25-35 cSt 60-80 cSt 700-1,200 cSt
Viscosity (cSt) 25–35 60–80 700–1,200
Molecular Weight 900–1,100 3,200–3,600 Not reported
Key Applications Thin coatings, adhesives Thick-film coatings High-viscosity elastomers

Key Insight : Lower-viscosity grades (e.g., 25-35 cSt) are ideal for applications requiring fine control over flow and penetration, while higher viscosities (e.g., 700-1,200 cSt) are used for bulk material formulations.

Other Terminated PDMS Derivatives

Silanol-Terminated PDMS

  • Terminal Groups : Hydroxyl (-OH) .
  • Viscosity Range : 16–5,000 cSt (e.g., 90-120 cSt, 1,000 cSt) .
  • Reactivity : Forms siloxane bonds via condensation with alkoxysilanes or metal catalysts.
  • Applications : Textile softeners, release coatings, and silicone rubber precursors .
  • Contrast: Unlike epoxy-terminated PDMS, silanol-terminated PDMS lacks inherent adhesion to polar substrates but excels in moisture-curing systems.

Diacetoxymethyl-Terminated PDMS

  • Terminal Groups : Diacetoxymethyl .
  • Key Properties : Density = 0.99 g/cm³, molecular weight = 412.57 g/mol .
  • Reactivity : Crosslinks via acetoxy groups in the presence of moisture.
  • Applications : Sealants and caulks (room-temperature vulcanizing, RTV).
  • Contrast : Acetoxy-terminated PDMS releases acetic acid during curing, limiting use in corrosion-sensitive applications, whereas epoxy-terminated variants are acid-free.

Vinyl-Terminated PDMS

  • Terminal Groups : Vinyl (-CH=CH₂) .
  • Reactivity : Undergoes hydrosilylation with Si-H groups (e.g., in PMHS) to form elastomers.
  • Applications : Liquid silicone rubbers (LSR) and high-clarity gels .
  • Contrast : Vinyl-terminated PDMS requires platinum catalysts for curing, whereas epoxy-terminated PDMS reacts with amines or anhydrides without catalysts.

Epoxypropoxypropyl-Terminated PDMS

  • Terminal Groups : Epoxypropoxypropyl .
  • Viscosity : 20-35 cSt (similar to epoxycyclohexylethyl variant) .
  • Reactivity : Epoxide ring-opening reactions, akin to epoxycyclohexylethyl PDMS.
  • Applications : Compatible with epoxy resin formulations for improved flexibility.

Trimethylsilyl-Terminated Polymethylhydrosiloxane (PMHS)

  • Terminal Groups : Trimethylsilyl .
  • Functionality : Si-H groups along the backbone for hydrosilylation.
  • Applications : Crosslinking agent for vinyl-terminated PDMS, water repellents .
  • Contrast : PMHS is a reactive intermediate rather than a standalone polymer, unlike epoxy-terminated PDMS.

Biological Activity

Epoxycyclohexylethyl terminated polydimethylsiloxane (DMS-EC13) is a specialized silicone compound known for its unique properties and applications in various fields, including coatings, adhesives, and sealants. This article examines the biological activity of this compound, focusing on its chemical structure, reactivity, and potential applications in biological systems.

Chemical Structure and Properties

Epoxycyclohexylethyl terminated polydimethylsiloxane has a molecular weight ranging from 900 to 1,000 g/mol and exhibits a viscosity of 25-35 cSt. The presence of the epoxy group enhances its reactivity, allowing it to participate in various chemical reactions, particularly with nucleophiles. This reactivity is crucial for its applications in modifying the properties of other materials.

PropertyValue
Viscosity (cSt)25-35
Molecular Weight (g/mol)900-1,000
Epoxy Equivalent (eq/kg)1.9-2.0
Refractive Index1.433
Density (g/cm³)0.99

Reactivity with Biological Molecules

The epoxy group in DMS-EC13 is particularly reactive towards biological molecules such as proteins and nucleic acids. This characteristic allows for potential applications in drug delivery systems and bioconjugation processes, where the compound can be used to modify surfaces or encapsulate therapeutic agents.

Case Study: Drug Delivery Systems

Research has demonstrated that epoxy-functional silicones can enhance the adhesion of drug delivery systems to biological tissues. The ability of DMS-EC13 to form stable covalent bonds with biomolecules facilitates prolonged retention and targeted delivery of pharmaceuticals, improving therapeutic efficacy.

Cytotoxicity and Biocompatibility

Studies assessing the cytotoxicity of epoxy-functional silicones indicate that they exhibit low toxicity levels when properly formulated. For instance, a study evaluating the cytotoxic effects of various silicone compounds found that DMS-EC13 did not significantly affect cell viability at concentrations used in typical applications . This property is essential for ensuring biocompatibility in medical devices and coatings.

Applications in Biotechnology

Epoxycyclohexylethyl terminated polydimethylsiloxane is utilized in several biotechnological applications due to its favorable properties:

  • Coatings for Medical Devices : Its ability to modify surface characteristics makes it suitable for coatings that enhance biocompatibility and reduce protein adsorption.
  • Adhesives in Biomedical Applications : The compound's strong adhesive properties are beneficial in surgical adhesives and tissue engineering scaffolds.
  • Controlled Release Systems : The reactivity of epoxy groups allows for the design of systems that can release drugs or bioactive agents in a controlled manner.

Research Findings

Recent studies have highlighted the potential of DMS-EC13 in various applications:

  • Modification of Epoxy Resins : Research indicates that incorporating epoxy-functional silicones into epoxy resins improves adhesion and modifies rheological behavior, enhancing performance in coatings .
  • Biocompatibility Assessments : In vitro studies have shown that formulations containing DMS-EC13 maintain cell viability above critical thresholds, supporting its use in biomedical applications .
  • Surface Functionalization : The compound has been successfully used to functionalize surfaces for improved interaction with biological systems, demonstrating its versatility in biotechnology .

Q & A

Q. What analytical methods are recommended to confirm the presence and reactivity of epoxy functional groups in this polymer?

Methodological Answer:

  • FTIR Spectroscopy : Analyze peaks at ~910 cm⁻¹ (epoxy ring C-O-C asymmetric stretching) and ~850 cm⁻¹ (epoxide C-O symmetric stretching) .
  • ¹H-NMR : Identify epoxy protons (δ 3.0–4.0 ppm) and quantify integration ratios relative to PDMS backbone signals (δ 0.1–0.3 ppm for Si-CH₃) .
  • Epoxy Content Titration : Use HCl/dioxane or HBr titration methods to determine epoxy equivalent weight (EEW) .

Q. How does the viscosity range (25–35 cs) influence processing in composite formulations?

Methodological Answer:

  • Mixing Efficiency : Lower viscosity (25–35 cs) enhances dispersion in polar matrices (e.g., epoxy resins) but may require shear-thinning agents for stability.

  • Curing Kinetics : Monitor viscosity changes via rheometry during crosslinking to optimize curing schedules .

  • Comparative Data :

    Viscosity (cs)Mixing Time (min)Curing Time (h)
    25–3510–152–4
    >5020–304–6

Advanced Research Questions

Q. How can researchers resolve inconsistencies in gelation times when using different catalysts for crosslinking?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂), amines (e.g., DETA), or UV initiators (e.g., iodonium salts) under controlled humidity/temperature.

  • Kinetic Analysis : Use oscillatory rheometry to track storage (G') and loss (G") moduli. For example:

    CatalystGelation Time (min)Temperature (°C)
    BF₃·OEt₂8–1025
    DETA30–3560
    UV Initiator<1 (under UV)25
  • Contradiction Resolution : Replicate experiments with inert atmospheres to exclude moisture interference, as epoxy hydrolysis can delay gelation .

Q. What strategies optimize interfacial adhesion between this polymer and polar substrates in coatings?

Methodological Answer:

  • Surface Pretreatment : Plasma treatment (O₂ or NH₃) to increase substrate polarity .

  • Adhesion Promoters : Incorporate silanes (e.g., GPTMS) to bridge epoxy-PDMS and polar surfaces.

  • Mechanical Testing : Measure peel strength (ASTM D1876) after varying promoter concentrations:

    GPTMS (%)Peel Strength (N/mm)Failure Mode
    00.5Adhesive
    22.8Cohesive
    53.1Substrate fracture

Q. How to determine the optimal stoichiometric ratio for epoxy-crosslinker networks?

Methodological Answer:

  • Epoxy Titration : Calculate EEW to determine molar epoxy groups per gram.

  • Stoichiometric Variation : Prepare formulations with 0.8:1 to 1.2:1 (crosslinker:epoxy) ratios.

  • Performance Metrics :

    RatioTensile Strength (MPa)Elongation (%)Tg (°C)
    0.8:112.315045
    1.0:115.712055
    1.2:114.19060
  • Optimal Ratio : Balance between mechanical strength and flexibility (e.g., 1.0:1 for coatings) .

Data Contradiction Analysis

Q. Conflicting reports on epoxy group stability under ambient storage: How to validate shelf-life?

Methodological Answer:

  • Accelerated Aging : Store samples at 40°C/75% RH and monitor epoxy content via FTIR/NMR monthly.
  • Stability Criteria : <10% reduction in epoxy content over 6 months is acceptable.
  • Contradiction Source : Discrepancies may arise from residual catalysts or moisture ingress during synthesis. Use Karl Fischer titration to quantify water content .

Methodological Tables

Q. Table 1: Crosslinking Agent Performance Comparison

Agent TypeCure Temp (°C)Gelation TimeTensile Strength (MPa)
BF₃·OEt₂258–10 min15.7
DETA6030–35 min14.2
UV Initiator25 (UV)<1 min13.5

Q. Table 2: Effect of Plasma Treatment on Adhesion

SubstrateTreatmentContact Angle (°)Peel Strength (N/mm)
GlassNone1100.5
GlassO₂ Plasma302.9
PETNH₃ Plasma452.1

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